molecular formula C47H36N2 B566927 DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)- CAS No. 1229226-27-0

DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-

Cat. No.: B566927
CAS No.: 1229226-27-0
M. Wt: 628.819
InChI Key: FHTZRPKLKQSNLX-UHFFFAOYSA-N
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Description

N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)-: is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of naphthalene and phenyl groups attached to nitrogen atoms. Such compounds are often used in various applications, including organic electronics, dyes, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- typically involves the reaction of naphthylamine and phenylamine derivatives under specific conditions. A common method might include:

    Amination Reaction: Reacting naphthylamine with phenylamine in the presence of a catalyst such as palladium or copper.

    Solvent: Using solvents like toluene or dimethylformamide (DMF) to facilitate the reaction.

    Temperature and Pressure: Conducting the reaction at elevated temperatures (100-150°C) and under inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods: In an industrial setting, the production might involve:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Toluene, DMF, ethanol.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

    Dyes and Pigments: Employed in the synthesis of various dyes due to its aromatic structure.

Biology and Medicine:

    Pharmaceuticals: Potential use in drug development due to its structural properties.

    Biological Probes: Utilized in the design of fluorescent probes for biological imaging.

Industry:

    Materials Science: Application in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism by which N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- exerts its effects depends on its specific application. In organic electronics, it might involve:

    Charge Transport: Facilitating the transport of electrons or holes in electronic devices.

    Molecular Interactions: Interacting with other molecules or materials to enhance device performance.

Comparison with Similar Compounds

    N,N/‘-Bis(phenyl)-N,N/’-bis(phenyl)-: A similar compound with phenyl groups instead of naphthyl groups.

    N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(tolyl)-: A compound with tolyl groups instead of phenyl groups.

Uniqueness: N,N/‘-Bis(naphthalen-1-yl)-N,N/’-bis(phenyl)- is unique due to the presence of both naphthalene and phenyl groups, which can impart specific electronic and structural properties that are advantageous in certain applications.

Properties

IUPAC Name

9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTZRPKLKQSNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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